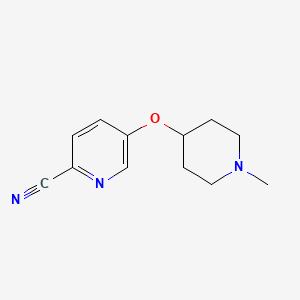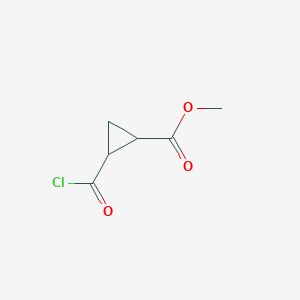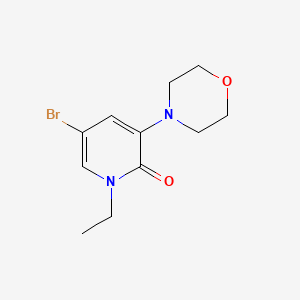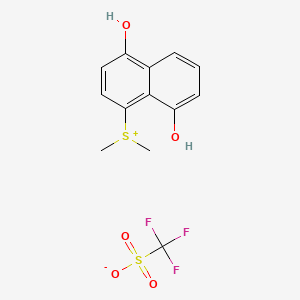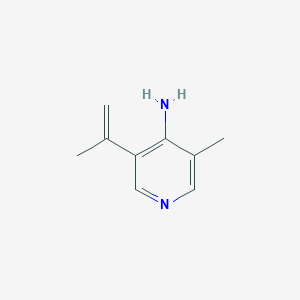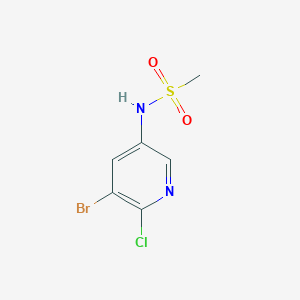
N-(5-Bromo-6-chloropyridin-3-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Bromo-6-chloropyridin-3-yl)methanesulfonamide is a chemical compound with the molecular formula C6H6BrClN2O2S It is characterized by the presence of a bromine and chlorine atom on a pyridine ring, along with a methanesulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-6-chloropyridin-3-yl)methanesulfonamide typically involves the introduction of bromine and chlorine atoms onto a pyridine ring, followed by the addition of a methanesulfonamide group. One common method involves the bromination and chlorination of pyridine derivatives, followed by sulfonamide formation. Specific reaction conditions, such as the use of appropriate solvents, temperatures, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Bromo-6-chloropyridin-3-yl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions may yield biaryl compounds, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(5-Bromo-6-chloropyridin-3-yl)methanesulfonamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(5-Bromo-6-chloropyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity. The methanesulfonamide group may also play a role in modulating its activity and stability. Detailed studies on its molecular targets and pathways are essential for understanding its full potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(5-Bromo-2-chloropyridin-3-yl)methanesulfonamide
- N-(5-Bromo-3-chloropyridin-2-yl)methanesulfonamide
- N-(5-Bromo-4-chloropyridin-3-yl)methanesulfonamide
Uniqueness
N-(5-Bromo-6-chloropyridin-3-yl)methanesulfonamide is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring, which can influence its chemical reactivity and biological activity. This unique structure may offer advantages in certain applications, such as increased selectivity or potency in biological assays.
Eigenschaften
Molekularformel |
C6H6BrClN2O2S |
|---|---|
Molekulargewicht |
285.55 g/mol |
IUPAC-Name |
N-(5-bromo-6-chloropyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C6H6BrClN2O2S/c1-13(11,12)10-4-2-5(7)6(8)9-3-4/h2-3,10H,1H3 |
InChI-Schlüssel |
WCFUNGMMLIXEIA-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=CC(=C(N=C1)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-6-oxabicyclo[3.1.0]hexane](/img/structure/B13985045.png)
![[(4-{[(2-Chloroethyl)carbamoyl]amino}phenyl)sulfanyl]acetic acid](/img/structure/B13985050.png)
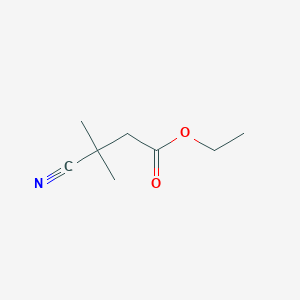
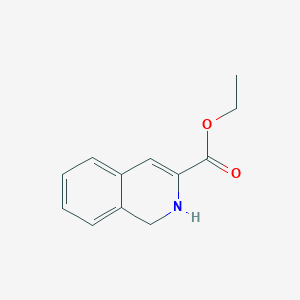
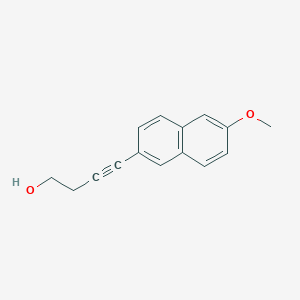

![3-[(Dimethylamino)methylene]piperidine-2,4-dione](/img/structure/B13985081.png)
